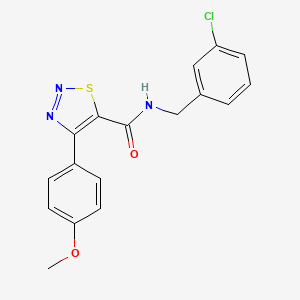

N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-Chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 5 with a carboxamide moiety linked to a 3-chlorobenzyl chain. The 1,2,3-thiadiazole scaffold is notable for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets. This compound is hypothesized to exhibit bioactivity relevant to medicinal chemistry, though specific biological data remain underexplored in the provided literature.

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]-4-(4-methoxyphenyl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O2S/c1-23-14-7-5-12(6-8-14)15-16(24-21-20-15)17(22)19-10-11-3-2-4-13(18)9-11/h2-9H,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFPEGZPLALABD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-chlorobenzylamine with 4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Pharmacological Properties

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit potent antimicrobial properties. N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of urease-positive microorganisms, which are often implicated in infections such as urinary tract infections (UTIs) .

Urease Inhibition

Urease is an enzyme produced by certain bacteria that contributes to the pathogenesis of infections. The compound has been identified as a potential urease inhibitor, which could be beneficial in treating infections caused by urease-positive bacteria. In vitro studies have demonstrated that thiadiazole derivatives can significantly reduce urease activity, suggesting their potential as therapeutic agents against related infections .

Case Study 1: Antimicrobial Efficacy

A study published in Nature evaluated a series of thiadiazole derivatives for their antimicrobial properties. The compound was tested against Candida neoformans, showing significant antifungal activity with minimal inhibitory concentrations (MIC) comparable to established antifungals like fluconazole . This highlights the compound's potential as an alternative treatment option.

Case Study 2: Urease Inhibition

Another investigation focused on the urease inhibitory activity of various thiadiazole derivatives, including this compound. Results indicated that the compound exhibited competitive inhibition with an IC50 value significantly lower than traditional inhibitors . This suggests its potential utility in developing new therapies for urease-related conditions.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

N-(3,4-Dimethoxyphenethyl)-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide (Compound 24)

- Structural Differences : The amide nitrogen is substituted with a 3,4-dimethoxyphenethyl group instead of 3-chlorobenzyl.

- Reported as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, suggesting a role in immunomodulation .

- Synthesis : Both compounds likely employ carboxamide coupling strategies, but intermediate precursors differ (e.g., 3-chlorobenzylamine vs. 3,4-dimethoxyphenethylamine).

(E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-Amine

- Core Variation : Features a 1,3,4-thiadiazole isomer instead of 1,2,3-thiadiazole.

- Activity : Demonstrates insecticidal and fungicidal activity, attributed to the thioamide and chlorophenyl groups .

- Key Contrast : The 1,3,4-thiadiazole isomer may exhibit distinct electronic properties, influencing target selectivity.

Oxadiazole Derivatives

LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)

- Core Structure : 1,3,4-Oxadiazole replaces 1,2,3-thiadiazole.

- Bioactivity : Antifungal agent against Candida albicans via thioredoxin reductase inhibition .

- Comparative Analysis: Oxadiazoles generally exhibit lower thermal stability than thiadiazoles due to reduced aromaticity.

Pyrazole Carboxamides

2.3.1. 5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a)

- Structural Parallels : Both compounds utilize carboxamide linkers, but pyrazole cores differ from thiadiazoles.

- Synthesis : Synthesized via EDCI/HOBt-mediated coupling (yield: 68%, mp: 133–135°C) .

- Key Data :

| Parameter | Target Compound* | 3a |

|---|---|---|

| Molecular Weight | Not Reported | 403.1 g/mol |

| Melting Point | Not Reported | 133–135°C |

| Yield | Not Reported | 68% |

Thiazole Derivatives

N-[4-(4-Methoxyphenyl)-Thiazol-2-yl]-N1-(4,5,6,7-Tetrahydro-3H-Azepin-2-yl)-Hydrazine Hydrobromide

Research Findings and Trends

Substituent Effects :

- Chlorine vs. Methoxy Groups : Chlorine (electron-withdrawing) enhances lipophilicity and membrane penetration, whereas methoxy groups (electron-donating) improve solubility.

- Amide Linkers : Carboxamide moieties enable hydrogen bonding with biological targets, critical for inhibitory activity (e.g., IDO1 inhibition in Compound 24) .

- Thiazoles and pyrazoles are more metabolically stable but may lack the electrophilic reactivity of thiadiazoles.

- Biological Activity: Antifungal and insecticidal activities are common among thiadiazoles and oxadiazoles due to sulfur’s electronegativity . Cardioprotective and immunomodulatory roles are emerging for thiazole and thiadiazole derivatives .

Biological Activity

N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in anticancer therapy, antimicrobial activity, and other pharmacological effects.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur. The specific substitutions on this ring enhance its biological activity. The 3-chlorobenzyl and 4-methoxyphenyl groups are significant for its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 354.83 g/mol |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that various 1,3,4-thiadiazole compounds possess cytotoxic effects against different cancer cell lines, including prostate (PC3), neuroblastoma (SKNMC), and colon cancer (HT29) cells. The mechanism often involves the inhibition of tyrosine kinases and induction of apoptosis.

Case Study: Cytotoxic Effects

In a study by Mohammadi-Farani et al., the anticancer activity of several thiadiazole derivatives was evaluated using the MTT assay. Notably:

- Compound with Methoxy Group (para position) :

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. They exhibit activity against a range of pathogens including bacteria and fungi.

Key Findings:

- Thiadiazole compounds have been reported to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell wall synthesis.

- A study highlighted that certain thiadiazoles showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- The anti-inflammatory activity is often attributed to the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorobenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide, and what are the critical reaction conditions?

- Methodology : The compound’s synthesis likely involves coupling reactions between substituted benzylamines and thiadiazole-carboxylic acid derivatives. For example, analogous thiadiazole-5-carboxamide syntheses (e.g., triazole derivatives in ) use condensation reactions with POCl₃ under reflux (90°C, 3 hours), followed by pH adjustment (8-9) for product precipitation . Key steps include stoichiometric control of reagents (e.g., chloroacetyl chloride) and purification via recrystallization (ethanol-DMF mixtures) .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

- Methodology : Structural confirmation requires a combination of ¹H/¹³C NMR (for aromatic protons and carboxamide groups), UV-Vis (to detect conjugated π-systems), and mass spectrometry (for molecular ion peaks). For example, hybrid carboxamide derivatives in were validated via NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (exact mass ±0.001 Da) . X-ray crystallography may resolve substituent positioning on the thiadiazole ring .

Q. What preliminary biological activities have been reported for this compound, and how are these assays designed?

- Methodology : Enzyme inhibition assays (e.g., kinase or protease targets) use fluorogenic substrates or colorimetric readouts. For instance, triazole-carboxamides in were tested for selectivity via competitive binding assays (IC₅₀ values in µM range). Solubility limitations (common in carboxamides, as noted in ) necessitate DMSO stock solutions with <0.1% final concentration to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, methoxy group positioning) influence the compound’s bioactivity and physicochemical properties?

- Methodology : Structure-activity relationship (SAR) studies compare derivatives like 4-methoxy vs. 3-chloro analogs (). For example, replacing methoxy with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability but may reduce solubility . Computational modeling (e.g., DFT for electron density maps) predicts substituent effects on binding affinity .

Q. What in vivo models are suitable for evaluating pharmacokinetics, and how do solubility limitations impact dosing strategies?

- Methodology : Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and half-life. Carboxamides with low water solubility () require nanoformulation (e.g., liposomes) or pro-drug strategies. Pharmacokinetic parameters (Cmax, AUC) are quantified via LC-MS/MS, with metabolite profiling to identify hydrolytic degradation pathways .

Q. Are there contradictions in reported mechanistic data (e.g., enzyme inhibition vs. receptor antagonism), and how can these be resolved experimentally?

- Methodology : Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) clarify mechanisms. For example, thiadiazole derivatives in showed conflicting data on kinase vs. GPCR targets, resolved via CRISPR-engineered cell lines lacking specific receptors . Dose-response curves (EC₅₀ vs. IC₅₀ comparisons) distinguish direct inhibition from downstream effects .

Q. What computational tools are recommended for predicting off-target interactions or metabolic pathways?

- Methodology : Molecular docking (AutoDock Vina) screens against Protein Data Bank (PDB) targets, while SwissADME predicts CYP450 metabolism. For thiadiazole-carboxamides, CYP3A4-mediated oxidation is a major pathway (predicted in ). Machine learning models (e.g., DeepChem) prioritize high-risk metabolites for experimental validation .

Critical Research Gaps

- Metabolic Stability : Limited data on hepatic clearance rates in human microsomes.

- Toxicity Profiling : No published Ames test or hERG channel inhibition data.

- Crystallography : Absence of single-crystal structures for precise conformation analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.